

Application Note: Quantitative Analysis of Pelargonidin-3-rutinoside by HPLC-MS/MS

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Compound of Interest

Compound Name: *Pelargonidin-3-rutinosid*

Cat. No.: *B12404260*

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Abstract

This document provides a detailed methodology for the quantitative analysis of **pelargonidin-3-rutinoside** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Pelargonidin-3-rutinoside**, a prominent anthocyanin found in various fruits and flowers, is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[1] The protocol described herein is designed for sensitive and specific quantification in various matrices, which is crucial for pharmacokinetic studies, food science, and drug development.

Introduction

Pelargonidin-3-rutinoside is a natural anthocyanin responsible for the red and orange hues in many plants.[1] Its biological activities make it a compound of interest for pharmaceutical and nutraceutical applications. Accurate and precise quantification is essential for understanding its bioavailability, metabolism, and efficacy. HPLC-MS/MS offers the high sensitivity and selectivity required for analyzing complex biological and botanical samples. This application note outlines a robust protocol for such analyses.

Experimental Protocol

This protocol is a composite of established methods and can be adapted based on the specific matrix and available instrumentation.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

For Biological Fluids (e.g., Human Plasma):

Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).^[2]

- Protein Precipitation (PPT):
 - To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (1% formic acid).
 - Vortex the sample and refrigerate at 4°C for 1 hour, with intermittent vortexing every 30 minutes.
 - Centrifuge at 1,789 x g for 10 minutes at 4°C.
 - Collect the supernatant and dry it under a stream of nitrogen.
 - Reconstitute the dried sample in 125 µL of 5% acetonitrile containing 1% formic acid for HPLC-MS/MS analysis.^[2]
- Solid-Phase Extraction (SPE):
 - Dilute the plasma sample.
 - Load the diluted sample onto an SPE cartridge (e.g., Agilent Bond Elut Plexa, 3 mL).
 - Wash the cartridge with water to remove interferences.
 - Elute the anthocyanins with acidified methanol.
 - Dry the eluent under nitrogen and reconstitute as in the PPT method.^[2] SPE generally provides higher recovery (60.8–121.1%) compared to PPT (4.2–18.4%).^[2]

For Plant Material (e.g., Strawberries, Pomegranate Flowers):

- Freeze-dry the plant material to remove water.
- Extract the sample with a solvent mixture, such as methanol, water, and formic acid (e.g., 65:35:5 v/v/v).[3]
- Filter the extract to remove solid particles.
- The sample may be further purified using techniques like solid-phase extraction if necessary.
- Dilute the final extract to an appropriate concentration for injection.

HPLC-MS/MS Analysis

Chromatographic Conditions:

- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column is typically used, for example, a Synergi RP-Max column (250 x 4.6 mm, 4 μ m).[4]
- Mobile Phase A: Water with 1% formic acid.[4]
- Mobile Phase B: Acetonitrile.[4]
- Flow Rate: 0.60 mL/min.[4]
- Injection Volume: 30 μ L.[4]
- Column Temperature: 40°C.[4]
- Gradient Elution:
 - Start at 5% B.
 - Increase linearly to 21% B over 20 minutes.
 - Increase linearly to 40% B over the next 15 minutes (at 35 minutes total).[4]
 - Re-equilibrate the column to initial conditions before the next injection.

Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The specific parent and product ions for **pelargonidin-3-rutinoside** should be optimized for the instrument in use. Common transitions are provided in the table below.

Data Presentation

The following tables summarize the key quantitative parameters for the HPLC-MS/MS analysis of **pelargonidin-3-rutinoside**.

Table 1: Mass Spectrometry Parameters for **Pelargonidin-3-rutinoside**.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (V)
Pelargonidin-3-rutinoside	579.21	271.06	44	46

Data sourced from a study on anthocyanins, where the product ion was used for quantification. [\[5\]](#)

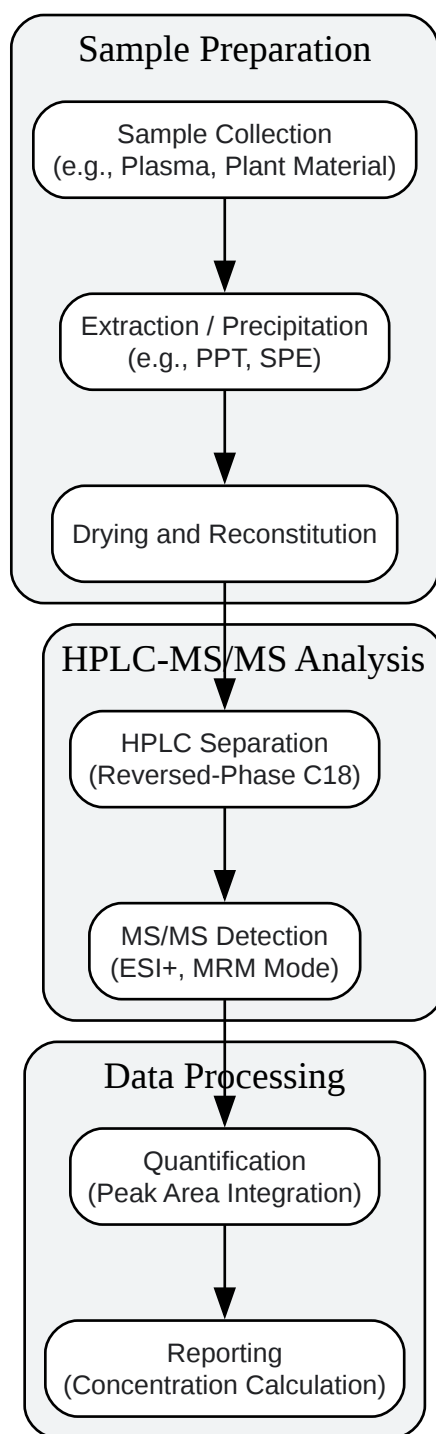
Table 2: Example of Quantitative Data for Anthocyanins in Human Plasma.

Analyte	LLOQ (ng/mL)	Linearity Range (ng/mL)	Within-run Precision (CV%)	Within-run Accuracy (%)
Cyanidin-3-glucoside	1.0	0.2 - 1000	7.1 - 10.8	88.6 - 111.1
Cyanidin-3-sambubioside	5.0	5.0 - 1000	7.1 - 10.8	88.6 - 111.1
Cyanidin-3-rutinoside	1.0	0.2 - 1000	7.1 - 10.8	88.6 - 111.1

This table presents validation data for related anthocyanins, demonstrating the sensitivity and accuracy of the LC-MS/MS method for this class of compounds.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of **pelargonidin-3-rutinoside**.



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